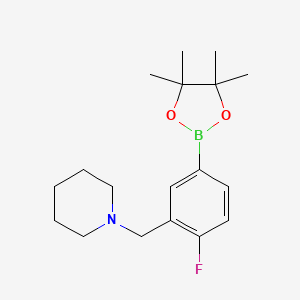

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a boronic acid pinacol ester group. These features make it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 4-Fluoro-3-piperidinomethylphenylboronic acid. This can be achieved through the reaction of 4-Fluoro-3-piperidinomethylphenylboronic acid with pinacol in the presence of a suitable catalyst.

Esterification: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester. This reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation.

Free Boronic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic acid group transfers the organic group to the palladium center.

Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid Pinacol Ester: Lacks the fluorine and piperidine groups, making it less versatile in certain reactions.

3-Fluoro-4-pyridineboronic Acid Pinacol Ester: Contains a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.

4-Fluoro-3-piperidinomethylphenylboronic Acid: The non-esterified form, which may have different solubility and reactivity properties.

The unique combination of the fluorine atom, piperidine ring, and boronic acid pinacol ester group in this compound makes it a valuable and versatile compound in various fields of research and industry.

Biologische Aktivität

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester (CAS No. 2377611-14-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for enhancing the pharmacological properties of various drugs. The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C18H27BFNO2, with a molecular weight of approximately 319.23 g/mol. The structure includes a fluorine atom, which may influence its reactivity and interactions with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to form reversible covalent bonds with target proteins through the boronic acid functional group. This interaction can modulate the activity of enzymes involved in various metabolic pathways, leading to potential therapeutic effects such as:

- Anticancer Activity : By inhibiting specific kinases or proteases, the compound may induce apoptosis in cancer cells.

- Antimicrobial Effects : The compound may exhibit activity against bacterial infections by targeting bacterial enzymes.

- Anti-inflammatory Properties : It could inhibit inflammatory pathways by modulating the activity of relevant enzymes.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound, revealing promising results:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell growth and survival.

- Antimicrobial Activity : Preliminary assays indicated that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit proteases involved in various diseases. Results indicated moderate inhibitory effects, warranting further investigation into its specificity and potency.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been published highlighting the biological effects of this compound:

- Case Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects on MCF-7 (breast cancer) cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

- Case Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) that suggests potential as a therapeutic agent in treating bacterial infections.

Eigenschaften

IUPAC Name |

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPAMTPXCIQFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.